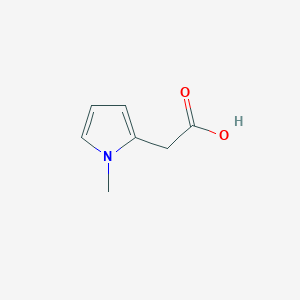

1-Methylpyrrole-2-acetic acid

CAS No.: 21898-59-9

Cat. No.: VC2312770

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21898-59-9 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | 2-(1-methylpyrrol-2-yl)acetic acid |

| Standard InChI | InChI=1S/C7H9NO2/c1-8-4-2-3-6(8)5-7(9)10/h2-4H,5H2,1H3,(H,9,10) |

| Standard InChI Key | SYYOUHJJSOLSJD-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1CC(=O)O |

| Canonical SMILES | CN1C=CC=C1CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

1-Methylpyrrole-2-acetic acid, also known as 2-(1-methylpyrrol-2-yl)acetic acid, is identified by the CAS registry number 21898-59-9 . The compound consists of a five-membered pyrrole ring with a methyl group attached to the nitrogen atom and an acetic acid functional group at the 2-position of the ring.

Basic Structural Parameters

The molecular structure of 1-methylpyrrole-2-acetic acid features several key components that contribute to its chemical behavior and reactivity:

-

Core structure: Methylated pyrrole ring

-

Functional group: Carboxylic acid

-

Position of substitution: 2-position (alpha to the nitrogen)

Related Derivatives

1-Methylpyrrole-2-acetic acid serves as a parent compound for various esters and derivatives that have been synthesized and studied. Two notable ester derivatives include:

Table 1: Key Derivatives of 1-Methylpyrrole-2-acetic Acid

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-methylpyrrole-2-acetic acid is essential for its application in synthetic chemistry and pharmaceutical development.

Physical Properties

While specific physical data for the free acid is limited in the provided sources, we can extrapolate some properties from its ester derivatives:

-

The methyl ester derivative is a liquid with a relative density of 1.064

-

Based on the ester derivatives, the free acid is likely to be a crystalline solid at room temperature, as is typical for many carboxylic acids

Chemical Reactivity

The compound exhibits reactivity patterns typical of both carboxylic acids and pyrrole derivatives:

-

The carboxylic acid group can undergo esterification, amidation, and reduction reactions

-

The pyrrole ring, being electron-rich, can participate in electrophilic substitution reactions

-

The methyl group on the nitrogen increases the electron density of the pyrrole ring, influencing its reactivity

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 1-methylpyrrole-2-acetic acid and its derivatives.

Common Synthetic Pathway

Based on information about the methyl ester derivative, a common synthetic route involves:

-

Starting with N-methylpyrrole as the primary building block

-

Reaction with oxalyl chloride to form 2-(1-methyl-1H-pyrrole-2-yl)-2-oxoacetic acid

-

Further reaction to prepare 2-(1-methyl-1H-pyrrole-2-yl)acetic acid

-

If ester derivatives are desired, esterification is performed under the action of catalysts such as p-toluenesulfonic acid

This synthetic approach provides an efficient method for obtaining both the free acid and its various ester derivatives.

Applications in Pharmaceutical Research

1-Methylpyrrole-2-acetic acid and its derivatives have been extensively studied for their potential pharmaceutical applications, particularly as anti-inflammatory agents.

Anti-inflammatory Properties

Scientific literature indicates that derivatives of 1-methylpyrrole-2-acetic acid, particularly those with additional functional groups like benzoyl substituents, have demonstrated significant anti-inflammatory activity:

-

5-Benzoyl-1-methylpyrrole-2-acetic acids have been specifically investigated as anti-inflammatory agents as documented in the Journal of Medicinal Chemistry in 1971

-

Further studies continued with 4-methyl derivatives of these compounds, suggesting ongoing research interest in optimizing their anti-inflammatory properties

Role as Synthetic Intermediates

Beyond direct pharmaceutical applications, 1-methylpyrrole-2-acetic acid serves as an important synthetic intermediate:

-

The methyl ester derivative has been identified as an intermediate in the synthesis of tetranidine, a compound with potential pharmaceutical applications

-

Its structural features make it valuable in creating more complex bioactive molecules

Structure-Activity Relationships

Research on derivatives of 1-methylpyrrole-2-acetic acid provides insights into structure-activity relationships that influence their biological properties.

Key Structural Features Affecting Activity

Based on research into 5-benzoyl derivatives, several structural elements appear to influence the anti-inflammatory activity:

-

The presence and position of the methyl group on the pyrrole ring

-

The carboxylic acid functionality, which may be modified to esters or other derivatives

-

Additional substituents such as benzoyl groups that enhance certain pharmacological properties

Comparison with Related Anti-inflammatory Compounds

The structural similarity between 1-methylpyrrole-2-acetic acid derivatives and other known anti-inflammatory agents suggests potential mechanistic commonalities:

-

Research conducted in the 1980s and 1990s explored the relationship between structure and anti-inflammatory activity in heterocyclic compounds containing pyrrole rings

-

The compound 1-methyl-5-p-tolylpyrrole-2-acetic acid (tolmetin) was specifically investigated as a non-steroidal anti-inflammatory agent

Current Research and Future Perspectives

Recent Developments

Recent research into pyrrole-containing compounds continues to explore their potential in medicinal chemistry:

-

The persistent interest in pyrrole derivatives stems from their versatile biological activities

-

Modern synthetic approaches are expanding the variety of functional derivatives that can be prepared from 1-methylpyrrole-2-acetic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume